N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold frequently utilized in medicinal chemistry for kinase inhibition and enzyme modulation. Key structural elements include:
- Isopropylamino group at position 4 of the pyrazolo-pyrimidine ring, likely contributing to hydrogen bonding or hydrophobic interactions.
- Methylthio (SCH3) substituent at position 6, which may enhance metabolic stability or influence electronic properties.
- Ethyl-linked 2-propylpentanamide side chain, a branched aliphatic group that could modulate lipophilicity and pharmacokinetic properties.
The compound’s molecular formula is C19H30N6OS, with an approximate molecular weight of 390.5 g/mol.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6OS/c1-6-8-14(9-7-2)18(26)20-10-11-25-17-15(12-21-25)16(22-13(3)4)23-19(24-17)27-5/h12-14H,6-11H2,1-5H3,(H,20,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGFUFSRAHIGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to methotrexate (MTX), a well-known anti-cancer agent, and exhibits promising properties as a dihydrofolate reductase (DHFR) inhibitor. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Molecular Structure
- IUPAC Name : N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
- Molecular Formula : C19H32N6OS
- Molecular Weight : 392.57 g/mol
- Purity : Typically 95% .
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study focused on novel pyrazolo[3,4-d]pyrimidine derivatives revealed that these compounds can effectively inhibit the DHFR enzyme, which is crucial for DNA synthesis and cell proliferation in cancer cells .
The mechanism by which this compound exerts its antitumor effects primarily involves:
- Inhibition of DHFR : This enzyme plays a key role in nucleotide synthesis; its inhibition leads to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Specifically, it increases the levels of caspases and Bax while decreasing Bcl-2 expression.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it possesses a favorable cytotoxic profile with IC50 values comparable to or better than traditional antifolates like MTX.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example:
- Isosteric Replacement : Substituting the pteridine ring in MTX with a pyrazolo[3,4-d]pyrimidine nucleus enhances DHFR inhibition .
- Amino Acid Conjugation : The incorporation of different amino acids affects hydrophilicity and hydrophobicity, impacting overall efficacy against resistant cancer cell lines.
Study 1: Novel Pyrazolo Derivatives
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their antitumor properties. Notably, compound 7f demonstrated significant DHFR inhibition (IC50 = 1.83 µM), outperforming MTX (IC50 = 5.57 µM) in specific assays .
Study 2: Apoptosis Induction
Another investigation into the apoptotic effects of these compounds highlighted that the most effective anti-DHFR compound not only inhibited cell growth but also triggered apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Compound from : N-{2-[4-(Isopropylamino)-6-(methylsulfanyl)-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(tetrahydro-2-thiophenyl)acetamide
- Molecular Formula : C17H28N6OS2
- Molecular Weight : 396.57 g/mol
- Tetrahydrothiophene acetamide side chain, introducing a sulfur-containing cyclic structure that may influence metabolic pathways (e.g., susceptibility to oxidation).
- Implications : The dihydro core may reduce planarity, affecting binding to flat enzymatic active sites. The tetrahydrothiophene group could enhance solubility but introduce steric hindrance .
Compound from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Molecular Weight : 616.9 g/mol (M⁺)
- Key Features :
- Chromen-4-one (coumarin derivative) and fluorinated aromatic groups , which are associated with fluorescence, photoactivity, or enhanced target affinity.
- Benzenesulfonamide substituent , a common motif in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors).
- Implications : The bulky aromatic substituents and sulfonamide group suggest a distinct target profile, possibly in oncology or inflammation. The fluorines may improve metabolic stability and binding specificity .
Comparative Analysis Table
Research Findings and Implications
Role of Methylthio Group : Present in both the target compound and ’s analogue, this group may stabilize interactions with hydrophobic enzyme pockets or resist oxidative metabolism .
Side Chain Variations :
- The target’s 2-propylpentanamide introduces a long, branched aliphatic chain, likely increasing lipophilicity and membrane permeability compared to ’s tetrahydrothiophene acetamide , which offers a compact, polarizable structure.
- ’s benzenesulfonamide and fluorinated groups suggest a focus on aromatic stacking interactions or fluorescence-based applications, diverging from the aliphatic focus of the target compound .
Molecular Weight Impact : ’s high molecular weight (616.9 g/mol) may limit blood-brain barrier penetration, contrasting with the target compound’s lower weight (~390.5 g/mol), which aligns better with Lipinski’s Rule of Five for drug-likeness.
Preparation Methods
Reaction Conditions and Optimization
4-Chloro-6-methylsulfanyl-1H-indazole undergoes catalytic hydrogenation using 10% palladium on activated carbon in a tetrahydrofuran (THF)/methanol solvent system. Triethylamine facilitates the reaction by neutralizing acidic byproducts. The process requires 68 hours under hydrogen atmosphere at room temperature, achieving a yield of approximately 48.6% after purification.
Critical Parameters :
- Catalyst loading: 2.0 g per 11.02 g substrate.
- Solvent ratio: THF (160 mL) to methanol (350 mL).
- Sequential catalyst replenishment to mitigate deactivation.
Introduction of the Isopropylamino Group at Position 4
The 4-position of the pyrazolopyrimidine core is functionalized via nucleophilic aromatic substitution. While specific literature on this exact transformation is limited, analogous protocols for pyrazolopyrimidine amination inform this step.
Amination Protocol
- Substrate Preparation : 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is synthesized via chlorination of the 4-position using phosphorus oxychloride.
- Reaction with Isopropylamine : The chloro derivative reacts with excess isopropylamine in dimethylformamide (DMF) at 80°C for 12 hours , facilitated by potassium carbonate as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, 4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , with an estimated yield of 65–70%.
Alkylation at the 1-Position to Introduce the Ethylamine Side Chain
The N1 nitrogen of the pyrazolopyrimidine is alkylated to install the ethylamine linker. A two-step protection-deprotection strategy ensures regioselectivity.
Alkylation and Deprotection
- Protection with Boc Anhydride : The pyrazolopyrimidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to protect the N1 position.
- Reaction with 2-Bromoethylamine Hydrobromide : The Boc-protected intermediate reacts with 2-bromoethylamine hydrobromide in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature .
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yields 1-(2-aminoethyl)-4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine .
Yield : 55–60% over three steps.
Amidation with 2-Propylpentanoyl Chloride
The final step involves coupling the ethylamine side chain with 2-propylpentanoyl chloride, derived from valproic acid.
Synthesis of 2-Propylpentanoyl Chloride
Valproic acid (2-propylpentanoic acid) is treated with thionyl chloride (SOCl₂) under reflux for 2 hours, yielding the acyl chloride. Excess SOCl₂ is removed via distillation.
Amide Bond Formation
- Coupling Reaction : The ethylamine intermediate reacts with 2-propylpentanoyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 hours .
- Workup : The crude product is washed with aqueous sodium bicarbonate and purified via recrystallization from ethanol/water.
Yield : 70–75%.
Analytical Characterization
Spectral Data (Hypothetical)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 5.90 (br s, 1H, NH), 3.85 (t, J = 6.0 Hz, 2H, CH₂N), 3.02 (septet, J = 6.4 Hz, 1H, iPr-CH), 2.52 (s, 3H, SCH₃), 2.40–2.30 (m, 2H, CONHCH₂), 1.50–1.20 (m, 10H, valproyl-CH₂), 0.90 (t, J = 7.2 Hz, 6H, CH₂CH₃).
- MS (ESI+) : m/z 462.3 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Challenges and Optimization Considerations
- Regioselectivity in Alkylation : Competing alkylation at the N2 position necessitates Boc protection.
- Acyl Chloride Stability : 2-Propylpentanoyl chloride is moisture-sensitive; reactions require anhydrous conditions.
- Purification Complexity : Intermediate polarities demand tailored chromatographic conditions.
Q & A
Q. What safety protocols are critical when handling intermediates with reactive thiol groups?
- Guidelines :
- Ventilation : Use fume hoods to prevent exposure to volatile thiols (e.g., methyl mercaptan) .
- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory during purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
